[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
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Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of flavonoids, specifically flavonol glycosides.
- Its chemical structure is characterized by multiple hydroxyl groups and sugar moieties attached to a chromone (flavonoid) core.
- The compound exhibits antioxidant, anti-inflammatory, and potential anticancer properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including glycosylation and esterification reactions.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve protecting groups, acid-catalyzed reactions, and purification steps.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for esterification) are used.
Major Products: The major products depend on the specific reaction conditions but often involve modified versions of the compound.
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory effects.
Industry: Limited industrial applications due to complexity.
Mechanism of Action
Targets: The compound interacts with enzymes, receptors, and cellular pathways.
Antioxidant: Scavenges free radicals, protecting cells from oxidative damage.
Anti-Inflammatory: Modulates inflammatory pathways.
Cancer: May inhibit tumor growth via multiple mechanisms.
Comparison with Similar Compounds
Uniqueness: Its complex structure sets it apart from simpler flavonoids.
Similar Compounds: Other flavonol glycosides, such as quercetin and kaempferol, share similarities.
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Properties
Molecular Formula |
C42H48O22 |
---|---|
Molecular Weight |
904.8 g/mol |
IUPAC Name |
[6-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C42H48O22/c1-57-23-10-16(2-8-19(23)45)3-9-28(48)58-15-27-33(51)35(53)38(56)42(63-27)62-25-12-24-29(20(46)11-22(60-24)17-4-6-18(44)7-5-17)34(52)30(25)39-40(36(54)32(50)26(13-43)61-39)64-41-37(55)31(49)21(47)14-59-41/h2,4-8,10-12,21,26-27,31-33,35-45,47,49-56H,3,9,13-15H2,1H3 |
InChI Key |
CIVMKCGGDCNCEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O |
Origin of Product |
United States |
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